1-Tert-butyl-4-(2,2-diethoxyethyl)benzene

Description

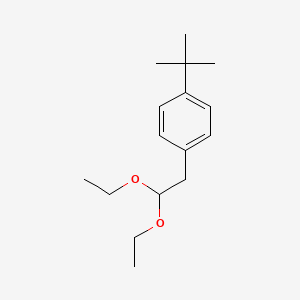

The molecular formula is inferred as C₁₆H₂₆O₂, with a molar mass of 262.38 g/mol (calculated based on structural analysis). The tert-butyl group (C(CH₃)₃) confers steric bulk and enhances thermal stability, while the 2,2-diethoxyethyl substituent (-CH₂-C(OCH₂CH₃)₂) introduces hydrolytic sensitivity due to its acetal-like structure.

This compound is cataloged in specialty chemical inventories (e.g., AMERICAN ELEMENTS®) and is implicated in the synthesis of aromatic flavor compounds in alcoholic beverages, where it correlates with microbial communities during fermentation .

Properties

IUPAC Name |

1-tert-butyl-4-(2,2-diethoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-6-17-15(18-7-2)12-13-8-10-14(11-9-13)16(3,4)5/h8-11,15H,6-7,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFSLJGXIDKVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)C(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tert-butyl-4-(2,2-diethoxyethyl)benzene can be synthesized through the reaction of 1-bromo-4-tert-butylbenzene with diethylene glycol under specific conditions. The reaction typically involves the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-4-(2,2-diethoxyethyl)benzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the ethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new ethers or other substituted benzene derivatives.

Scientific Research Applications

1-Tert-butyl-4-(2,2-diethoxyethyl)benzene has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of biological systems and as a component in certain biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(2,2-diethoxyethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-tert-butyl-4-(2,2-diethoxyethyl)benzene are compared below with analogous tert-butyl-substituted benzene derivatives. Key differences in substituents, properties, and applications are highlighted.

Table 1: Comparative Analysis of Tert-butyl-Substituted Benzene Derivatives

Key Comparisons:

Reactivity and Stability: The chloromethyl derivative (C₁₁H₁₅Cl) exhibits high reactivity in nucleophilic substitution reactions, making it valuable for synthesizing acaricides (e.g., pyridaben) and antihistamines . This property aligns with its role in flavor compound formation during fermentation . The azidomethyl analog (C₁₁H₁₅N₃) is utilized in click chemistry for bioconjugation due to its azide functionality .

Physical Properties :

- The chloromethyl derivative has a boiling point of 240.2°C and density of 1.0 g/cm³ , favoring its use in high-temperature reactions .

- The 2-ethoxyethoxy analog (C₁₄H₂₂O₂) has a lower molar mass (222.32 g/mol) and likely higher solubility in polar organic solvents compared to the diethoxyethyl variant .

Applications: 1-Tert-butyl-4-(chloromethyl)benzene dominates industrial applications, serving as a critical intermediate in agrochemicals and pharmaceuticals . The phenoxy derivative (C₁₆H₁₈O) is employed in polymer crosslinking and as a precursor for specialty chemicals . The target compound’s role in flavor chemistry is niche but significant, linking microbial activity to aromatic profiles in fermented beverages .

Biological Activity

1-Tert-butyl-4-(2,2-diethoxyethyl)benzene is a compound that has garnered interest in various fields including medicinal chemistry and organic synthesis. Its unique structure, characterized by a tert-butyl group and a diethoxyethyl substituent, suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{22}O_{2}

- Molecular Weight : 250.34 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on cellular systems and potential therapeutic applications.

The compound is believed to interact with biological membranes and cellular pathways due to its hydrophobic nature. It may influence enzyme activity and cellular signaling pathways, although specific mechanisms remain to be fully elucidated.

Cytotoxicity Studies

In a study examining the cytotoxic effects of various benzene derivatives, this compound demonstrated moderate cytotoxicity in cancer cell lines. The IC50 values were determined through MTT assays conducted over a 48-hour exposure period.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MIA PaCa-2 (pancreatic) |

| Control (DMSO) | >100 | MIA PaCa-2 |

This indicates that while the compound exhibits some level of cytotoxicity, it is less potent than other known chemotherapeutic agents.

Anti-inflammatory Activity

Another aspect of research focused on the anti-inflammatory properties of the compound. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

These results suggest that this compound may have potential as an anti-inflammatory agent.

Pharmacological Potential

The pharmacological potential of this compound is under investigation for several applications:

- Cancer Treatment : Due to its cytotoxic properties against cancer cell lines.

- Anti-inflammatory Drug Development : Its ability to reduce cytokine levels positions it as a candidate for treating inflammatory diseases.

- Organic Synthesis : Its unique structure allows it to serve as a versatile reagent in organic synthesis processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.